
Ethyl 5-(benzylamino)-6-(cyclohexylamino)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PXT 3003 is a novel fixed-dose synergistic combination of baclofen, naltrexone, and sorbitol. It is primarily developed for the treatment of Charcot-Marie-Tooth disease type 1A, a demyelinating inherited peripheral neuropathy characterized by muscle weakness and atrophy in the arms and legs, leading to progressive motor disability and sensory loss .
Preparation Methods
PXT 3003 is formulated as an oral solution given twice a day. The three individual components of PXT 3003 were selected to downregulate the overexpression of the PMP22 protein, leading to improvement of neuronal signaling in dysfunctional peripheral nerves . The specific synthetic routes and reaction conditions for the preparation of baclofen, naltrexone, and sorbitol are proprietary and not publicly disclosed. the industrial production methods involve standard pharmaceutical manufacturing processes to ensure the stability and efficacy of the combination .
Chemical Reactions Analysis
PXT 3003, being a combination of baclofen, naltrexone, and sorbitol, undergoes various chemical reactions:
Oxidation and Reduction: Baclofen and naltrexone can undergo oxidation and reduction reactions under specific conditions. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution: Naltrexone can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Hydrolysis: Sorbitol can undergo hydrolysis reactions in acidic or basic conditions, leading to the formation of smaller sugar molecules.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PXT 3003 has shown promising results in preclinical and clinical studies for the treatment of Charcot-Marie-Tooth disease type 1A. It has been evaluated in in vitro and in vivo rodent models, demonstrating the ability to inhibit the overexpression of the PMP22 gene and improve peripheral nerve myelination and motor/sensory impairments . The compound is currently in phase 3 clinical trials and has shown potential for stabilizing the condition of patients with Charcot-Marie-Tooth disease type 1A .
Mechanism of Action
PXT 3003 exerts its effects through a synergistic inhibition of the PMP22 gene overexpression. This leads to an improvement in myelination, preservation of the peripheral nerve axon, and additional beneficial effects on other cell types such as muscle cells, neuromuscular junctions, and immune cells . The combination of baclofen, naltrexone, and sorbitol works together to downregulate the overexpression of PMP22 protein, leading to improved neuronal signaling in dysfunctional peripheral nerves .
Comparison with Similar Compounds
PXT 3003 is unique in its fixed-dose synergistic combination of baclofen, naltrexone, and sorbitol. Similar compounds include individual treatments with baclofen, naltrexone, or sorbitol, but none have shown the same level of efficacy in treating Charcot-Marie-Tooth disease type 1A as the combination found in PXT 3003 . The combination approach targets multiple pathways involved in the disease, making it more effective than single-component treatments.
References
Properties
CAS No. |
1467047-91-1 |
|---|---|
Molecular Formula |
C21H27N3O2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
ethyl 5-(benzylamino)-6-(cyclohexylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C21H27N3O2/c1-2-26-21(25)17-13-19(22-14-16-9-5-3-6-10-16)20(23-15-17)24-18-11-7-4-8-12-18/h3,5-6,9-10,13,15,18,22H,2,4,7-8,11-12,14H2,1H3,(H,23,24) |
InChI Key |
WRUIDZKNUAHKTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)NC2CCCCC2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


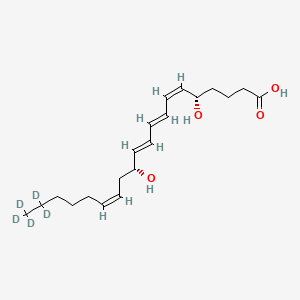
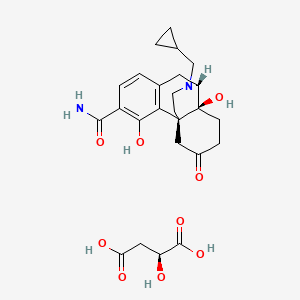
![6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol acetate](/img/structure/B10827628.png)
![N-[3-[[[2-(5-chloro-4-fluoro-1H-benzimidazol-2-yl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B10827634.png)

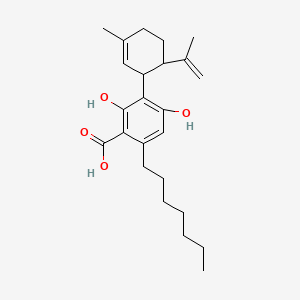
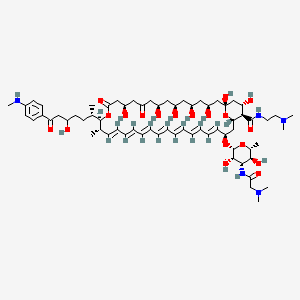
![(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827656.png)

![N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B10827686.png)
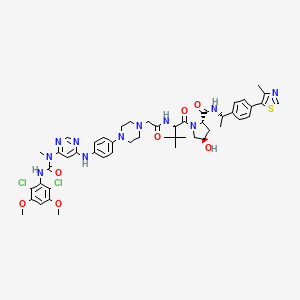
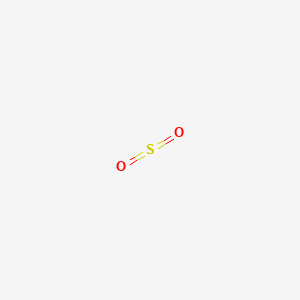
![8-[5-(difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B10827710.png)
![4-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10827713.png)
